molecular formula C16H16ClNO5S2 B6427840 methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate CAS No. 2034554-45-3

methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate

Cat. No.: B6427840
CAS No.: 2034554-45-3
M. Wt: 401.9 g/mol
InChI Key: XGDWMYXMUKBWNZ-UHFFFAOYSA-N
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Description

Methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C16H16ClNO5S2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0158427 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core with a sulfonyl and methoxybenzoate moiety. Its molecular formula is C16H16ClN2O4S, with a molecular weight of approximately 396.83 g/mol. The structural representation includes key functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-c]pyridine structures exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of thienopyrimidine show significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentrations (MIC) were determined for these compounds, showing effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Strains
Compound A10E. coli
Compound B5S. aureus
Methyl 3-({2-chloro-4H...TBDTBD

Cytotoxicity

The cytotoxic effects of methyl 3-({2-chloro-4H...}) have been evaluated in various human tumor cell lines. Preliminary studies suggest that the compound may inhibit key enzymes involved in folate metabolism, which are crucial for DNA synthesis and repair. This inhibition could lead to enhanced cytotoxicity in cancer cells .

The proposed mechanism of action for this compound involves the inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are essential for nucleotide synthesis; thus, their inhibition can lead to reduced proliferation of cancer cells . Additionally, the presence of the thieno[3,2-c]pyridine structure may enhance binding affinity to these targets due to its unique electronic properties.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thieno[3,2-c]pyridine derivatives, several compounds were synthesized and tested against a panel of microorganisms. The results indicated that modifications to the sulfonyl group significantly impacted antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced potency against M. tuberculosis .

Study 2: Cancer Cell Lines

A separate investigation into the cytotoxic effects on various cancer cell lines revealed that methyl 3-({2-chloro-4H...}) exhibited selective toxicity towards leukemia cells compared to normal cells. The study measured cell viability using MTT assays and found a dose-dependent response in treated cells .

Properties

IUPAC Name

methyl 3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S2/c1-22-12-4-3-10(16(19)23-2)7-14(12)25(20,21)18-6-5-13-11(9-18)8-15(17)24-13/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWMYXMUKBWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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